molecular formula C22H18N4O7 B11534130 N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11534130
M. Wt: 450.4 g/mol
InChI Key: ZLZJYILHXUUOCG-YDZHTSKRSA-N
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Description

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound with a molecular formula of C22H18N4O7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with 2-(2-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dinitrophenoxy and methylphenoxy groups play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2-hydroxybenzohydrazide
  • N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2-(2,3,6-trimethylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of dinitrophenoxy and methylphenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O7

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N4O7/c1-15-5-2-3-8-20(15)32-14-22(27)24-23-13-16-6-4-7-18(11-16)33-21-10-9-17(25(28)29)12-19(21)26(30)31/h2-13H,14H2,1H3,(H,24,27)/b23-13+

InChI Key

ZLZJYILHXUUOCG-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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